molecular formula C21H24N4O7S2 B2468349 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 922648-97-3

1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2468349
CAS No.: 922648-97-3
M. Wt: 508.56
InChI Key: KGGZEOADJMYYJP-UHFFFAOYSA-N
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Description

1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O7S2 and its molecular weight is 508.56. The purity is usually 95%.
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Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S2/c1-29-15-11-14(12-16(30-2)18(15)31-3)20-23-24-21(32-20)22-19(26)13-6-8-25(9-7-13)34(27,28)17-5-4-10-33-17/h4-5,10-13H,6-9H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZEOADJMYYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Oxadiazole moiety : A five-membered ring with two nitrogen atoms and one oxygen atom, known for its biological activity.
  • Thiophenesulfonyl group : A thiophene ring attached to a sulfonyl group, enhancing the compound's solubility and biological interactions.
  • Trimethoxyphenyl substituent : This group may contribute to the compound's ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance:

  • PPAR Agonist Activity : Studies have shown that 1,2,4-oxadiazole derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating cellular differentiation and metabolism. In particular, modifications at the thiophenyl residue can enhance PPAR agonist activity, leading to increased cytotoxicity against cancer cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) .

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity of related oxadiazole compounds:

Compound NameCell LineIC50 (μM)CC50 (μM)
Compound 16A-4980.2381.66
Compound 16DU 1450.8392.67
Natural CompoundA-4980.1863.30
Natural CompoundDU 1450.7771.08

The results indicate that while many synthetic derivatives show promising anticancer activity, their selectivity and toxicity profiles vary significantly.

The proposed mechanism for the anticancer effects of these compounds involves:

  • Induction of Apoptosis : Compounds with oxadiazole rings have been noted for their ability to induce apoptosis in cancer cells.
  • PPAR Modulation : Agonism of PPAR can lead to altered gene expression related to cell growth and survival.

Case Studies

In a notable study involving a series of oxadiazole derivatives:

  • Researchers synthesized multiple compounds with varying substitutions on the oxadiazole ring.
  • The most active compound showed an EC50 similar to that of established PPAR agonists but with reduced cytotoxicity towards non-tumor cells .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves three key steps:

  • Step 1 : Sulfonylation of thiophene using sulfonyl chloride under basic conditions to introduce the thiophen-2-ylsulfonyl group.
  • Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a substituted acylhydrazide intermediate with 3,4,5-trimethoxyphenyl groups.
  • Step 3 : Carboxamide coupling between the piperidine-4-carboxylic acid derivative and the oxadiazole-2-amine group using coupling agents like EDC/HOBt.

Key Considerations :

  • Reaction temperatures (e.g., 80–100°C for cyclization) and solvent choices (e.g., DMF for polar intermediates) are critical .
  • Intermediate purification via column chromatography or recrystallization ensures high yields (>70% reported in analogous syntheses) .
StepReaction TypeKey Reagents/ConditionsReference
1SulfonylationThiophene, sulfonyl chloride, base (e.g., pyridine)
2Oxadiazole cyclizationAcylhydrazide, POCl₃, reflux
3Amide couplingEDC, HOBt, DMF, room temperature

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine, oxadiazole, and trimethoxyphenyl moieties. For example:
  • Piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm.
  • Oxadiazole C=N signals at ~160–165 ppm in ¹³C NMR .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at ~530–540 Da) .
    • FT-IR : Confirms sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (e.g., POCl₃ vs. PCl₅). For example, POCl₃ in refluxing toluene achieves >85% cyclization efficiency .
  • In-situ Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts (e.g., uncyclized hydrazides) .

Q. What strategies resolve contradictions in reported spectral data?

  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystallization is feasible .
  • Reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Q. What biological targets are hypothesized for this compound?

  • Trimethoxyphenyl Motif : Known to inhibit tubulin polymerization in cancer cells (similar to combretastatin analogs) .
  • Oxadiazole Core : May interact with kinase ATP-binding pockets (e.g., EGFR or VEGFR) due to π-π stacking and hydrogen bonding .

Q. How should in vitro assays evaluate biological activity?

  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against purified kinases (e.g., EGFR) via fluorescence polarization or ADP-Glo™ assays .
  • Controls : Include reference inhibitors (e.g., paclitaxel for tubulin) and vehicle-only groups to validate specificity .

Q. What computational methods predict protein interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in tubulin or kinase active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity using descriptors like logP and polar surface area .

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